N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
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Overview
Description
The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide” is a complex organic molecule. It contains a benzodioxole group, an isoxazole group, and a fluorophenyl group, all attached to an acetamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole ring, the isoxazole ring, and the attachment of the fluorophenyl group. The final step would likely be the formation of the acetamide group through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and isoxazole rings would likely contribute to the rigidity of the molecule, while the fluorophenyl group could potentially participate in various interactions due to the presence of the electronegative fluorine atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzodioxole, isoxazole, and fluorophenyl groups could potentially allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxole and isoxazole rings could potentially affect its solubility and stability .Scientific Research Applications
Synthesis and Pharmacological Activities
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide and its derivatives have been synthesized and studied for various pharmacological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity, indicating the potential therapeutic applications of similar compounds (Sunder & Maleraju, 2013).
Antitumor Activities
Several studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, novel isoxazole compounds synthesized from related structures exhibited promising anti-tumor activities, indicating the potential for these compounds in cancer treatment (Hao-fei, 2011).
Inhibitory Activities
Compounds with structures similar to this compound have been found to exhibit α-glucosidase inhibitory activity, which is crucial in managing diabetes by controlling blood sugar levels. This highlights the potential of these compounds in managing and treating diabetes (Koppireddi et al., 2014).
Antimicrobial Activities
The structural analogs of the compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Anuse et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-12-3-1-11(2-4-12)16-8-14(21-25-16)9-18(22)20-13-5-6-15-17(7-13)24-10-23-15/h1-8H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJBETRVDVKYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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